molecular formula C12H11NO2 B1366492 Methyl 2-(quinolin-2-yl)acetate CAS No. 52249-48-6

Methyl 2-(quinolin-2-yl)acetate

Cat. No.: B1366492
CAS No.: 52249-48-6
M. Wt: 201.22 g/mol
InChI Key: WLCSNNDPZBIWPC-UHFFFAOYSA-N
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Description

“Methyl 2-(quinolin-2-yl)acetate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by its IUPAC name, 2-quinolinylmethyl acetate .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 . The compound has a complexity of 230 and a topological polar surface area of 39.2 Ų .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are diverse and complex . For instance, Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Methyl 2-(quinolin-2-yl)acetate is used in the synthesis of various chemical compounds. For instance, it has been employed in the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were synthesized through a series of reactions involving condensation, acidic and basic intramolecular cyclization, and were characterized using spectroscopic techniques and elemental analyses (Saeed et al., 2014).

Medical and Biological Applications

The derivative 2-(Quinolin-3-yl)-acetic-acid has been reported to inhibit HIV-1 replication by targeting the enzyme integrase. It functions as an allosteric integrase inhibitor (ALLINI), blocking multiple steps of HIV-1 integration and is considered a potential antiretroviral compound (Kessl et al., 2012).

Detection and Sensing Applications

This compound derivatives have been utilized in the synthesis of a water-soluble copper complex, which acts as a fluorescent probe for the detection of H2S in zebrafish. This probe has demonstrated high sensitivity, selectivity, and a rapid response for H2S detection, which indicates its potential utility in biological applications and fluorescence imaging (Palanisamy et al., 2016).

Agricultural Applications

Derivatives of this compound, such as derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid, have shown potential as stimulators of rhizogenesis, which is used in the microclonal propagation of plants. These derivatives were found to have a stimulating effect on rhizogenesis in vitro in Paulownia explants. The research suggests these compounds could be utilized as growth stimulants, providing a promising direction for the development of effective and low-toxic stimulators in agriculture (Zavhorodnii et al., 2022).

Chemosensory Applications

This compound has also been involved in the development of chemosensors. For instance, a chemosensor comprising quinoline as the fluorophore was synthesized for detecting Zn2+ in aqueous solutions. This sensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+, indicating its potential as a practical system for monitoring Zn2+ concentrations in biological and aqueous samples (Park et al., 2015).

Future Directions

The future directions for “Methyl 2-(quinolin-2-yl)acetate” and its derivatives could involve further exploration of their synthesis protocols and biological activities . This could provide new clues or possibilities for the discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids . Additionally, the design of new derivatives of phenoxy acetate and its derivatives could enhance the quality of life .

Properties

IUPAC Name

methyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCSNNDPZBIWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442404
Record name Methyl 2-(quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52249-48-6
Record name Methyl 2-(quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(quinolin-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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